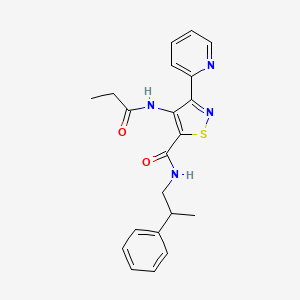
N-(2-phenylpropyl)-4-(propionylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-phenylpropyl)-4-(propionylamino)-3-pyridin-2-ylisothiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including an isothiazole ring, a pyridine ring, an amide group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isothiazole and pyridine rings are aromatic and planar, while the phenyl group adds additional aromatic character. The amide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of multiple aromatic rings and an amide group, this compound is likely to have a relatively high boiling point and may be soluble in polar solvents .Scientific Research Applications
Synthesis and Derivatives Exploration
Researchers have explored the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential of N-(2-phenylpropyl)-4-(propionylamino)-3-pyridin-2-ylisothiazole-5-carboxamide-related structures for generating novel derivatives. A key study involved the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, highlighting the compound's utility as a key intermediate for generating complex molecules with potential pharmacological activities (Fadda et al., 2013).
Antimicrobial and Antituberculosis Activity
The development of antimicrobial and antituberculosis agents is a significant area of research for compounds related to this compound. For instance, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promise as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have been evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity, with some showing significant activity and low cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Anticancer Potential
Research on the anticancer potential of derivatives related to this compound has also been conducted. A study synthesized a series of 2-phenylamino-thiazole derivatives and evaluated them as antimicrobial agents, with some molecules exhibiting potent growth inhibitory effects against various pathogenic strains, indicating their potential in anticancer therapy (Bikobo et al., 2017).
Electrochromic Materials
Another fascinating application area is the synthesis of electrochromic materials. Compounds with structural similarities to this compound have been utilized in the development of electroactive polyamides with pendent carbazole groups. These materials exhibit significant thermal stability, photoluminescence, and reversible electrochemical oxidation, demonstrating their utility in electrochromic devices (Hsiao et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-phenylpropyl)-4-(propanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-17(26)24-19-18(16-11-7-8-12-22-16)25-28-20(19)21(27)23-13-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZAPBUQMOCWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)
![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)
![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)
![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)
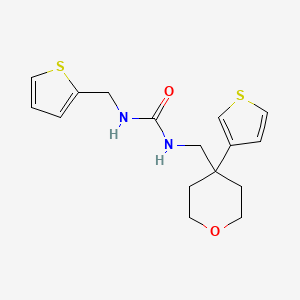
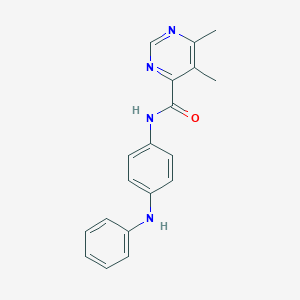
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

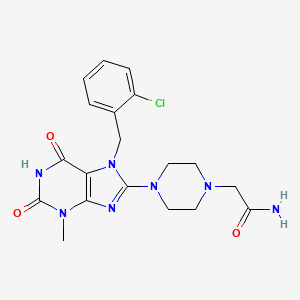
![1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2535265.png)
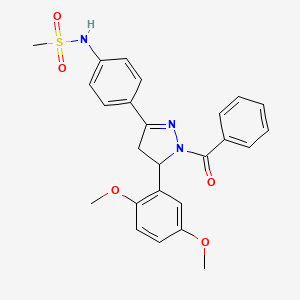
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)